2,4-Difluoro-5-iodobenzoyl chloride
Description
Significance of Aryl Fluorides and Iodides as Strategic Synthetic Handles
Aryl fluorides and aryl iodides are not merely halogenated hydrocarbons; they are strategic components that impart unique reactivity and properties to a molecule.
Aryl Fluorides : The introduction of fluorine into an aromatic ring can profoundly alter a molecule's physicochemical properties. researchgate.net Fluorine is highly electronegative and can affect the acidity or basicity of nearby functional groups. In medicinal chemistry, fluorine substitution is a common strategy to increase lipophilicity and metabolic stability, which can enhance the bioavailability and efficacy of a drug. acs.orgnih.gov Approximately 20% of commercial pharmaceuticals contain fluorine, highlighting its importance. acs.org
Aryl Iodides : The carbon-iodine bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group. fiveable.me This characteristic makes aryl iodides highly versatile intermediates in a wide array of organic reactions. fiveable.meontosight.ai They are particularly prized for their utility in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. ontosight.ainih.gov These reactions are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds, which are crucial steps in synthesizing pharmaceuticals and advanced materials. ontosight.aiacs.org Furthermore, aryl iodides are precursors for preparing hypervalent iodine reagents, which are important oxidizing agents in their own right. nih.govresearchgate.net
Positional Isomerism and Steric-Electronic Effects in Dihalogenated Arenes
The specific placement of halogen atoms on an aromatic ring, known as positional isomerism, has a critical impact on the molecule's reactivity due to a combination of steric and electronic effects. In a dihalogenated arene like the parent ring of 2,4-Difluoro-5-iodobenzoyl chloride, these effects dictate the molecule's behavior in synthetic transformations.
Electronic Effects : Fluorine atoms are strongly electron-withdrawing due to their high electronegativity. This influences the electron density of the aromatic ring, affecting its susceptibility to electrophilic or nucleophilic attack.
Steric Effects : The physical size of the substituents can hinder or block access to adjacent positions on the ring. youtube.com This steric hindrance can direct incoming reagents to specific, less-crowded sites, thereby controlling the regioselectivity of a reaction. For instance, the steric bulk of a group can favor the formation of a para (1,4-substituted) product over an ortho (1,2-substituted) product. youtube.com In the case of this compound, the interplay between the two fluorine atoms and the larger iodine atom creates a unique electronic and steric environment that can be exploited for selective chemical modifications.
The Unique Role of Benzoyl Chlorides in Acylation and Coupling Chemistry
Benzoyl chlorides are a class of organic compounds featuring an acyl chloride group (-COCl) attached to a benzene (B151609) ring. chemguideforcie.co.uk This functional group is highly reactive and serves as an excellent acylating agent.
Acylation Reactions : Benzoyl chlorides readily react with nucleophiles such as alcohols, phenols, and amines to form esters and amides, respectively. chemicalbook.comncert.nic.inbyjus.com A hallmark reaction is the Friedel-Crafts acylation, where the benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst (like aluminum chloride) to form a ketone, such as a benzophenone. byjus.comchemguide.co.uk This reaction is a powerful method for forming new carbon-carbon bonds.
Coupling Reactions : In addition to their traditional role in acylation, benzoyl chlorides can participate in various coupling reactions. For example, the acyl Sonogashira reaction allows for the coupling of acyl chlorides with terminal alkynes, typically using palladium and copper catalysts, to produce acetylenic ketones (ynones). researchgate.net This demonstrates the versatility of the benzoyl chloride functional group beyond simple acylation.
Overview of Advanced Research Trajectories Pertaining to this compound
The specific structure of this compound, combining the properties of aryl fluorides, aryl iodides, and benzoyl chlorides, makes it a valuable reagent in specialized applications. Research involving this compound is often directed toward the synthesis of complex, high-value molecules.
A significant area of application is in the development of novel pharmaceuticals. For instance, this compound has been utilized as a key reactant in the synthesis of a series of pyrrolo[2,1-f] acs.orgfiveable.meontosight.aitriazine-based inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. nih.gov The introduction of the 2,4-difluoro-5-iodophenyl moiety is a critical step in building these potential therapeutic agents. The subsequent modification at the iodine position allows for further diversification of the molecular structure, which is essential for structure-activity relationship (SAR) studies aimed at optimizing the inhibitor's potency and selectivity. nih.gov This highlights the compound's role as a versatile building block in medicinal chemistry for creating targeted therapies.
Chemical Data
Below are tables detailing the properties of this compound and a related compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-difluoro-5-iodobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2IO/c8-7(12)3-1-6(11)5(10)2-4(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWWBFPFJBPCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Difluoro 5 Iodobenzoyl Chloride and Its Derivatives
Retrosynthetic Analysis and Design Principles for Halogenated Benzoyl Chlorides
Retrosynthetic analysis of 2,4-difluoro-5-iodobenzoyl chloride identifies the most critical disconnections as the formation of the carbon-halogen bonds and the final conversion to the benzoyl chloride. The primary precursor is logically identified as 2,4-difluoro-5-iodobenzoic acid. The key challenge in the synthesis of this precursor is the regioselective installation of the three different halogen atoms and the carboxylic acid group onto the aromatic ring.
Strategies Involving Directed Ortho-Metalation and Halogenation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique relies on the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a suitable electrophile to introduce a substituent with high regioselectivity. wikipedia.org
In a potential retrosynthetic pathway for this compound, one could envision a scenario where a DMG is used to introduce the carboxyl group ortho to a pre-existing substituent on a halogenated benzene (B151609) ring. For instance, starting with 1,3-difluoro-4-iodobenzene, a suitable DMG could direct lithiation at the C2 position. The fluorine atom can act as a weak DMG, but stronger groups like amides or sulfonamides are often employed for higher efficiency. baranlab.orguwindsor.ca
The general principle involves three key steps:
Coordination: A heteroatom-containing DMG on the aromatic ring coordinates with a Lewis acidic alkyllithium reagent. wikipedia.org
Deprotonation: The alkyllithium base removes a proton from the sterically accessible ortho-position, forming a stabilized aryllithium intermediate. wikipedia.org
Electrophilic Quench: The aryllithium intermediate reacts with an electrophile (e.g., carbon dioxide to form a carboxylic acid) at the metalated position. organic-chemistry.org
This strategy offers superior regiocontrol compared to classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org
Approaches via Fluorination and Iodination of Precursor Aromatic Systems
The introduction of fluorine and iodine onto an aromatic ring presents distinct challenges that guide synthetic design. Direct fluorination of aromatic compounds is often difficult to control due to the extreme reactivity of elemental fluorine. wipo.int Therefore, electrophilic fluorinating agents, such as F-TEDA-BF₄ (Selectfluor), are commonly used to introduce fluorine atoms in a more controlled manner. wipo.int
Conversely, iodine is the least reactive halogen in electrophilic aromatic substitution. wipo.int Direct iodination with I₂ is typically slow and requires the presence of an oxidizing agent to generate a more potent electrophilic iodine species, such as I⁺. wipo.int Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, and copper salts. wipo.int
A plausible synthetic approach for a precursor like 2,4-difluoro-5-iodobenzoic acid would likely start with an already fluorinated compound, such as 2,4-difluorobenzoic acid. The subsequent iodination step's regioselectivity would be governed by the directing effects of the existing substituents. The fluorine atoms and the carboxyl group are all ortho-, para-directing but deactivating. The position of iodination will be at the most activated, sterically accessible site, which in the case of 2,4-difluorobenzoic acid is the C5 position.
Convergent and Divergent Synthetic Routes
The synthesis of this compound is most practically achieved through a convergent route starting from a pre-functionalized benzoic acid. This approach consolidates the complex halogenation steps into the synthesis of a stable carboxylic acid intermediate, which is then converted to the more reactive acyl chloride in the final step.
Synthesis from Pre-functionalized Benzoic Acids
The most direct route to this compound is from its corresponding carboxylic acid, 2,4-difluoro-5-iodobenzoic acid. The synthesis of this key intermediate is the primary focus, followed by a standard chlorination reaction.
The conversion of a carboxylic acid to an acyl chloride is a fundamental and well-established transformation in organic synthesis. Several reagents are effective for this purpose, with thionyl chloride (SOCl₂) being one of the most common. The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. The chloride ion generated then acts as a nucleophile, attacking the carbonyl carbon to yield the acid chloride. libretexts.org Gaseous byproducts (SO₂ and HCl) are formed, which drives the reaction to completion. libretexts.org
Other common chlorinating agents include:
Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF) for mild and clean conversions.
Phosphorus pentachloride (PCl₅): A strong chlorinating agent.
Phosphorus trichloride (B1173362) (PCl₃): Another effective reagent for this transformation.
The choice of reagent can depend on the scale of the reaction and the presence of other functional groups in the molecule.
Table 1: Common Reagents for Conversion of Benzoic Acids to Benzoyl Chlorides
| Reagent | Formula | Typical Conditions | Byproducts | Notes |
| Thionyl Chloride | SOCl₂ | Neat or in an inert solvent (e.g., toluene), often with gentle heating. | SO₂(g), HCl(g) | Very common, volatile byproducts are easily removed. libretexts.org |
| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., DCM, THF) with catalytic DMF. | CO(g), CO₂(g), HCl(g) | Milder than SOCl₂, useful for sensitive substrates. |
| Phosphorus Pentachloride | PCl₅ | Neat or in an inert solvent. | POCl₃, HCl(g) | Powerful reagent, byproduct POCl₃ has a high boiling point. |
| Phosphorus Trichloride | PCl₃ | Neat or in an inert solvent, requires heating. | H₃PO₃(s) | One mole of PCl₃ reacts with three moles of carboxylic acid. |
The key to the synthesis is the regioselective iodination of a difluoroaromatic precursor. The most direct published method for synthesizing 2,4-difluoro-5-iodobenzoic acid starts from commercially available 2,4-difluorobenzoic acid.
The iodination is an electrophilic aromatic substitution. The directing effects of the substituents on the 2,4-difluorobenzoic acid ring guide the incoming electrophile. The -COOH group is deactivating and meta-directing, while the fluorine atoms are deactivating but ortho-, para-directing. The position C5 is ortho to the fluorine at C4 and para to the fluorine at C2, making it the most electronically favorable position for substitution.
Several methods have been reported for this specific transformation:
Iodination with Iodine and Sodium Percarbonate: A method using iodine (I₂) and sodium percarbonate (Na₂CO₃·1.5H₂O₂) in glacial acetic acid has been patented. This approach offers good yields (64-83%) and is scalable.
Iodination with N-Iodosuccinimide (NIS): This method involves dissolving 2,4-difluorobenzoic acid in a strong acid like trifluoromethanesulfonic acid and then adding NIS. This procedure is highly effective for achieving regioselective iodination.
Iodination with Iodic Acid: A mixture of iodic acid (HIO₃) in acetic acid, acetic anhydride, and concentrated sulfuric acid can be used to iodinate deactivated arenes. The reaction mixture is then treated with a reducing agent like aqueous sodium sulfite (B76179) to furnish the iodoarene. nih.gov
Table 2: Reported Methods for the Iodination of 2,4-Difluorobenzoic Acid
| Method | Iodinating System | Solvent/Acid | Temperature | Yield | Reference |
| Percarbonate Method | I₂ / Na₂CO₃·1.5H₂O₂ | Acetic Acid / H₂SO₄ | 45-50°C | 64-83% | |
| NIS Iodination | N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic Acid | 50°C | - | |
| Iodic Acid Method | HIO₃ | Acetic Acid / H₂SO₄ | 45-50°C | - | nih.gov |
Halogen Exchange Reactions for Fluorine Incorporation
Halogen exchange (Halex) reactions represent a powerful strategy for the introduction of fluorine atoms into aromatic frameworks. These reactions, which include the well-known Finkelstein and Swarts reactions, typically involve the displacement of a heavier halogen (such as chlorine or bromine) by a fluoride (B91410) ion. unacademy.comncert.nic.in This approach is particularly valuable for the synthesis of fluorinated aromatic compounds that may be difficult to access through direct fluorination methods.
Chlorine-Fluorine Exchange in Benzoyl Chloride Frameworks
The direct conversion of a benzoyl chloride to a benzoyl fluoride via chlorine-fluorine exchange is a synthetically viable process. This transformation can be achieved using various fluorinating agents and catalysts. Research has demonstrated the catalytic fluorination of benzoyl chloride and its derivatives, such as 4-nitrobenzoyl chloride and 4-(trifluoromethyl)benzoyl chloride, using silver(I) fluoride (AgF) as the fluorine source in the presence of a suitable catalyst. semanticscholar.org The reaction proceeds under relatively mild conditions, offering a direct route to the corresponding acyl fluorides with high yields. semanticscholar.org
Furthermore, halogen exchange can be a nuanced process, with the potential for selective fluorination. In the synthesis of trifluoromethylbenzoyl chlorides, a halogen transfer catalyst is employed to facilitate the reaction between a trichloromethylbenzoyl chloride and a fluorinating agent like hydrogen fluoride. googleapis.com This process selectively fluorinates the methyl group over the acid chloride functionality. googleapis.com Interestingly, any over-fluorinated product, such as trifluoromethylbenzoyl fluoride, can be converted back to the corresponding chloride through a halogen exchange reaction with the starting trichloromethylbenzoyl chloride in the presence of the same catalyst. googleapis.com This highlights the reversibility and controllability of halogen exchange reactions in these systems.
Role of Specific Reagents and Catalysts (e.g., Potassium Fluoride with Crown Ethers)
The efficacy of halogen exchange reactions is often dependent on the choice of reagents and catalysts. Potassium fluoride (KF) is a common and economical source of fluoride ions; however, its low solubility in many organic solvents can limit its reactivity. To overcome this, phase-transfer catalysts such as crown ethers are frequently employed.
Crown ethers, such as 18-crown-6 (B118740), possess a unique ability to chelate alkali metal cations, like the potassium ion in KF. youtube.com This complexation effectively sequesters the cation, leaving a more reactive, "naked" fluoride anion in the solution. mdpi.com This enhanced nucleophilicity of the fluoride ion significantly accelerates the rate of nucleophilic substitution reactions. Theoretical and experimental studies have extensively investigated the activation of KF with 18-crown-6 and other promoters for nucleophilic fluorination, particularly in the context of alkyl halides. nih.govrsc.org While direct examples for the fluorination of benzoyl chlorides using this specific system are less common in the literature, the underlying principle of enhancing fluoride nucleophilicity is broadly applicable. The combination of a bulky diol with 18-crown-6 has been shown to create a synergistic effect, further increasing the rate of fluorination with KF. nih.gov
Multi-Component Reactions in the Construction of Substituted Benzoyl Chlorides
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a complex product that incorporates most of the atoms of the starting materials. acs.orgajrconline.org These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular diversity. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are among the most well-documented and versatile. acs.orgajrconline.org
While MCRs have been extensively used to synthesize a wide array of heterocyclic compounds and other complex molecular scaffolds, their application in the direct synthesis of substituted benzoyl chlorides is not as prominently reported in the literature. acs.orgnih.govresearchgate.net The focus of MCRs is often on the creation of more complex structures than a simple substituted benzoyl chloride. For instance, MCRs have been employed in the synthesis of tetrasubstituted furans from aldehydes, acetylenedicarboxylates, and acyl chlorides. researchgate.net However, the acyl chloride in this case is a reactant rather than the product of the MCR. The inherent reactivity of the benzoyl chloride functional group might make it challenging to be a stable final product in many MCR cascades, which often proceed through multiple reactive intermediates.
Purification and Isolation Techniques in the Synthesis of Halogenated Acyl Halides
The purification of halogenated acyl halides, such as this compound, is a critical step to ensure the quality and reactivity of the final product for subsequent synthetic transformations. The primary impurities in acyl chlorides prepared from carboxylic acids are typically the unreacted starting acid and residual chlorinating agent or its byproducts. researchgate.net
Fractional distillation under reduced pressure is the most common and effective method for purifying liquid acyl halides. researchgate.net This technique is particularly suitable for separating the desired product from less volatile impurities like the starting carboxylic acid and from more volatile impurities like excess thionyl chloride. For example, patents describing the synthesis of related compounds like 2,4-dichloro-5-fluorobenzoyl chloride specify purification by distillation under vacuum. google.comgoogle.com The boiling point of 4-iodobenzoyl chloride under reduced pressure (120-121 °C at 1 mmHg) further illustrates the utility of this method. sigmaaldrich.com
Reactivity and Mechanistic Investigations of 2,4 Difluoro 5 Iodobenzoyl Chloride
Nucleophilic Acyl Substitution (NAS) Chemistry
The acyl chloride moiety of 2,4-difluoro-5-iodobenzoyl chloride is a powerful electrophile, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles. This reaction is fundamental to its utility in building larger molecular frameworks.
Mechanistic Pathways of Acylation with Diverse Nucleophiles
The generally accepted mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic addition followed by elimination. wikipedia.org The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of the benzoyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. wikipedia.org This intermediate is typically unstable and rapidly collapses. The carbonyl double bond is reformed by the elimination of the most stable leaving group, which in this case is the chloride ion (Cl⁻). wikipedia.org
This pathway is common for a diverse range of nucleophiles, including:
Alcohols (Alcoholysis): Reaction with alcohols in the presence of a non-nucleophilic base (like pyridine) yields the corresponding esters.
Amines (Aminolysis): Reaction with primary or secondary amines typically proceeds rapidly to form amides. Usually, two equivalents of the amine are used, with the second equivalent acting as a base to neutralize the HCl produced.
Water (Hydrolysis): Benzoyl chloride reacts with water to form the corresponding carboxylic acid, 2,4-difluoro-5-iodobenzoic acid, and hydrochloric acid. wikipedia.org
Regiochemical Control in Reactions with Bifunctional Substrates
When this compound reacts with a substrate containing two different nucleophilic sites (a bifunctional substrate), the reaction can be directed to occur selectively at one site. This regioselectivity is primarily governed by the relative nucleophilicity of the two functional groups.
For instance, in a reaction with an amino alcohol, the amine group is generally more nucleophilic than the hydroxyl group. Therefore, acylation will occur preferentially at the nitrogen atom to form an amide, leaving the hydroxyl group intact. This selectivity allows for the controlled modification of complex molecules. Methods for the regioselective benzoylation of diols have been developed, often showing a preference for the primary hydroxyl group over secondary ones, a principle that can be extended to other bifunctional molecules. nih.gov
Factors influencing regioselectivity include:
Inherent Nucleophilicity: Amines > Phenols ≈ Primary Alcohols > Secondary Alcohols.
Steric Hindrance: Bulky groups near a nucleophilic site can hinder the approach of the acyl chloride, favoring reaction at a less sterically crowded site.
Reaction Conditions: The choice of solvent and base can sometimes modulate the relative reactivity of the nucleophilic centers.
Influence of Fluorine and Iodine Substituents on Reaction Kinetics and Selectivity
The substituents on the aromatic ring of this compound have a significant impact on its reactivity.
Fluorine Substituents: The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge (electrophilicity). Consequently, the acyl chloride is "activated," making it more susceptible to attack by nucleophiles. This generally leads to faster reaction rates for nucleophilic acyl substitution compared to unsubstituted benzoyl chloride.
Iodine Substituent: The iodine atom is less electronegative than fluorine. Its primary influence on nucleophilic acyl substitution at the distant carbonyl group is a weaker inductive effect. However, its most significant role is not in modulating the acylation reaction but in serving as a reactive site for subsequent transformations, particularly metal-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more reactive in such processes than C-F or C-H bonds on the ring.
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Halogen and Acyl Functionalities
The presence of a carbon-iodine bond allows this compound to participate in a variety of powerful carbon-carbon bond-forming reactions, most notably those catalyzed by palladium.
Palladium-Catalyzed Cross-Coupling
Palladium catalysts are exceptionally effective for creating C-C bonds by coupling aryl halides with various organometallic reagents. The high reactivity of the C-I bond in this compound allows for selective functionalization at this position while preserving the acyl chloride group for subsequent reactions.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov For this compound, this reaction occurs selectively at the C-I bond.
The catalytic cycle generally involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond. The reactivity order for aryl halides in this step is I > Br > Cl >> F, ensuring that the reaction happens exclusively at the iodinated position. organic-chemistry.org
Transmetalation: The organic group from the boronic acid (R') is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.
Reductive Elimination: The two organic groups on the palladium complex (the substituted benzoyl moiety and R') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
This reaction is highly efficient for creating biaryl compounds or for introducing alkyl or vinyl groups at the 5-position of the benzoyl chloride ring. A wide range of boronic acids can be used, making this a powerful tool for generating molecular diversity. nih.govhkbu.edu.hk
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound This table is illustrative of expected products based on established Suzuki-Miyaura methodology.
| Boronic Acid/Ester | Coupling Partner (R-B(OH)₂) | Expected Product |
|---|---|---|
| Phenylboronic acid | C₆H₅-B(OH)₂ | 2,4-Difluoro-5-phenylbenzoyl chloride |
| 4-Methoxyphenylboronic acid | CH₃O-C₆H₄-B(OH)₂ | 2,4-Difluoro-5-(4-methoxyphenyl)benzoyl chloride |
| Thiophene-2-boronic acid | C₄H₃S-B(OH)₂ | 2,4-Difluoro-5-(thiophen-2-yl)benzoyl chloride |
| Vinylboronic acid pinacol (B44631) ester | CH₂=CH-B(pin) | 2,4-Difluoro-5-vinylbenzoyl chloride |
Sonogashira Coupling for Carbon-Carbon Triple Bond Formation
The Sonogashira coupling, a powerful method for the formation of carbon-carbon triple bonds, can be effectively applied to this compound and its derivatives. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base to couple a terminal alkyne with an aryl or vinyl halide. researchgate.netwikipedia.orgvedantu.comlibretexts.orgyoutube.com The acyl chloride group can be reacted first with a nucleophile to prevent side reactions during the subsequent coupling.
While specific examples with this compound are not extensively documented in readily available literature, the general principles of Sonogashira coupling on similar polyhalogenated aromatic systems suggest that the reaction would proceed selectively at the iodine-bearing carbon. The reactivity order of halogens in Sonogashira coupling is generally I > Br > Cl > F, ensuring that the C-I bond is the primary site of reaction. nih.gov
A plausible reaction pathway would involve the initial conversion of the benzoyl chloride to a more stable derivative, such as an amide or ester, followed by the Sonogashira coupling. The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions, such as the homocoupling of the alkyne.
Negishi and Stille Coupling Variants
The Negishi and Stille coupling reactions provide alternative routes for the formation of carbon-carbon single bonds. The Negishi coupling utilizes an organozinc reagent, while the Stille coupling employs an organotin reagent. Both reactions are catalyzed by palladium complexes and are known for their high functional group tolerance. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edu
A notable application of the Negishi coupling involving a derivative of this compound is found in the synthesis of Elvitegravir, an HIV integrase inhibitor. researchgate.net In this synthesis, the this compound is first converted to an enaminoester intermediate. This intermediate then undergoes a Negishi coupling with an organozinc reagent in the presence of a palladium catalyst, demonstrating the feasibility of C-C bond formation at the iodo-position while the fluoro-substituents remain intact.
| Catalyst System | Coupling Partner | Product | Yield (%) | Reference |
| Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Organozinc reagent | Elvitegravir precursor | Not specified | researchgate.net |
This table represents a conceptual application based on the synthesis of Elvitegravir and may not reflect a direct reaction with this compound itself.
The Stille reaction offers another avenue for C-C bond formation. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organostannane and reductive elimination to afford the coupled product. wikipedia.orglibretexts.orgharvard.edu The chemoselectivity of the Stille reaction on polyhalogenated substrates is well-established, with the C-I bond being the most reactive site.
Phosphination Reactions for Ligand Synthesis
While direct phosphination reactions on this compound are not prominently described, the synthesis of novel phosphine (B1218219) ligands often involves the functionalization of aryl halides. The reactivity of the C-I bond in this compound makes it a potential candidate for the introduction of phosphine moieties through transition metal-catalyzed C-P bond formation reactions. Such reactions would likely proceed selectively at the 5-position, yielding a difluorinated arylphosphine derivative with an acyl chloride handle for further functionalization.
Decarbonylative Coupling Reactions
Decarbonylative coupling reactions represent a powerful strategy for the formation of C-C and C-heteroatom bonds directly from aroyl chlorides, bypassing the need for pre-functionalized starting materials. nih.govnih.govacs.orgacs.orgamanote.com These reactions typically involve a palladium catalyst that facilitates the extrusion of carbon monoxide from the aroyl chloride, followed by a cross-coupling event.
While specific examples utilizing this compound are scarce in the literature, the general principles of decarbonylative coupling are applicable. A potential pathway would involve the oxidative addition of the acyl chloride to a Pd(0) center, followed by decarbonylation to form an arylpalladium(II) intermediate. This intermediate could then participate in various coupling reactions, such as Suzuki or Heck couplings. The chemoselectivity would again be dictated by the relative reactivity of the C-I and C-F bonds, with the initial oxidative addition likely occurring at the acyl chloride moiety.
Copper-Mediated Coupling Reactions
Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-N, C-O, and C-S bonds. rsc.org These reactions are often more cost-effective and can exhibit different reactivity patterns compared to their palladium counterparts.
In the context of this compound, a copper-catalyzed amination could be envisioned to occur selectively at the C-I bond. The fluorine atoms on the aromatic ring would further activate the C-I bond towards nucleophilic attack, potentially allowing for milder reaction conditions. The acyl chloride group would likely need to be protected or converted to a less reactive functional group prior to the coupling reaction to avoid undesired side reactions with the amine nucleophile.
Iron-Catalyzed Cross-Coupling Methodologies
Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to those catalyzed by precious metals like palladium. princeton.edu Iron catalysts have been shown to be effective in coupling aryl halides with a variety of organometallic reagents, including Grignard reagents.
The application of iron-catalyzed cross-coupling to this compound would likely involve the selective reaction at the C-I bond. The mechanism of iron-catalyzed cross-couplings is often debated but can involve radical pathways or the formation of low-valent iron species. The presence of the electron-withdrawing fluorine atoms could influence the reactivity and selectivity of such transformations.
Chemoselective Transformations of Differentiated Halogens (Iodine vs. Fluorine)
The presence of both iodine and fluorine atoms on the same aromatic ring in this compound provides an excellent platform for studying and exploiting chemoselective transformations. The significant difference in the bond dissociation energies and reactivity of the C-I and C-F bonds allows for the selective functionalization of the C-I bond while leaving the C-F bonds intact.
This chemoselectivity is a cornerstone of the synthetic utility of this compound. In virtually all transition metal-catalyzed cross-coupling reactions, the order of reactivity for halogens is I > Br > Cl >> F. nih.gov This predictable reactivity allows for the sequential introduction of different functional groups. For instance, a Sonogashira or Suzuki coupling can be performed at the iodo-position, and the resulting product, still containing the fluorine atoms, can be used in subsequent reactions where the C-F bonds might be activated under more forcing conditions or through different catalytic systems. This stepwise functionalization is a powerful tool in the synthesis of highly substituted and complex aromatic molecules.
| Reaction Type | Reactive Site | Inactive Sites | Rationale for Selectivity |
| Palladium-catalyzed cross-coupling | C-I | C-F | Higher reactivity of the C-I bond in oxidative addition. |
| Copper-mediated coupling | C-I | C-F | Greater lability of the C-I bond towards nucleophilic attack. |
| Iron-catalyzed cross-coupling | C-I | C-F | Preferential reaction at the weaker C-I bond. |
This inherent chemoselectivity makes this compound a versatile and valuable precursor for the synthesis of a wide range of fluorinated aromatic compounds, which are of significant interest in medicinal chemistry and materials science.
Electrophilic Reactions Involving Aromatic Halogenation
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org However, the benzene (B151609) ring of this compound is significantly deactivated towards electrophilic attack due to the presence of multiple electron-withdrawing substituents. The benzoyl chloride group (-COCl) is a powerful deactivating, meta-directing group, while the fluorine and iodine atoms are deactivating, ortho, para-directing groups. libretexts.orgfiveable.me
The singular site available for substitution on the aromatic ring is the C6 position. The directing effects of the existing substituents on this position are as follows:
-COCl group (at C1): Meta-directing, thus deactivating C6.
-F group (at C2): Ortho, para-directing, thus activating C6 (which is para to it).
-F group (at C4): Ortho, para-directing, thus deactivating C6 (which is meta to it).
-I group (at C5): Ortho, para-directing, thus activating C6 (which is ortho to it).
Radical Processes Facilitated by the Aromatic Iodide
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an excellent functional group for initiating radical reactions. This reactivity provides a powerful alternative to traditional ionic pathways for forming new bonds.
Modern synthetic methods increasingly utilize visible-light photoredox catalysis to generate aryl radicals from aryl iodides under exceptionally mild conditions. nih.govacs.org This process typically involves a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by light, can engage in a single-electron transfer (SET) with the aryl iodide. acs.org This electron transfer results in a transient radical anion, which rapidly fragments, cleaving the C–I bond to produce an aryl radical and an iodide anion. nih.govresearchgate.net
In the case of this compound, this method would generate a 2,4-difluoro-5-chlorocarbonylphenyl radical. This highly reactive intermediate can participate in a wide array of synthetic transformations that are otherwise difficult to achieve. For example, it could undergo:
C-C Bond Formation: Cross-coupling with alkenes or (hetero)arenes. acs.org
C-Heteroatom Bond Formation: Coupling with various nucleophiles to form C-N, C-O, C-S, or C-P bonds.
Hydrogen Atom Transfer (HAT): Intramolecular HAT processes can lead to complex cyclized products, a strategy used in the synthesis of natural product scaffolds. nih.govnih.gov
These photoinduced reactions are valued for their high functional group tolerance, often proceeding without the need for harsh reagents or high temperatures. acs.orgurfu.ru
The iodine atom in aryl iodides can be oxidized from its monovalent state to a hypervalent state, typically I(III) or I(V), creating a new class of versatile reagents. acs.org These hypervalent iodine compounds, such as diaryliodonium salts, (difluoroiodo)arenes, and iodosylarenes, are prized as efficient and environmentally benign oxidizing and electrophilic group-transfer agents. researchgate.netarkat-usa.org
Derivatives of this compound (likely the more stable parent carboxylic acid) can be used to synthesize these reagents. A common method involves the oxidation of the aryl iodide in the presence of other reagents to install new ligands on the iodine center. arkat-usa.org For example:
Diaryliodonium Salts: Reacting the parent aryl iodide with another aromatic compound in the presence of a strong oxidizing agent (e.g., Oxone and sulfuric acid) can produce a diaryliodonium salt. beilstein-journals.org These salts are excellent reagents for arylating a wide range of nucleophiles under mild, often metal-free conditions. rsc.orgresearchgate.net
(Dichloroiodo)arenes and (Difluoroiodo)arenes: Direct oxidation with sources of chlorine or fluorine can yield the corresponding (dihaloiodo)arenes, which are effective halogenating agents. acs.org
The reactivity of these hypervalent iodine reagents stems from the facile reductive elimination of the iodobenzene (B50100) moiety, making them powerful tools in organic synthesis. rsc.org
Computational Chemistry and Spectroscopic Characterization of Reaction Intermediates
To fully understand and predict the complex reactivity of this compound, experimental work is often complemented by computational and spectroscopic analysis.
Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms in organic chemistry. researchgate.net For a molecule like this compound, DFT calculations can provide deep insights into its reactivity. rsc.org
Potential applications of DFT studies include:
Mapping Reaction Pathways: Calculating the Gibbs free energies of reactants, transition states, intermediates, and products to map out the most favorable reaction pathways for processes like electrophilic substitution or radical coupling. researchgate.net
Analyzing Transition States: Determining the geometries and energies of transition states to understand the kinetic barriers of different reactions. For example, DFT could quantify the activation energy for C-I bond homolysis in a photoinduced process. rsc.org
Predicting Electronic Properties: Calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity. A small HOMO-LUMO gap often indicates higher reactivity. The Molecular Electrostatic Potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Predicted Value/Insight | Significance |
| HOMO Energy | -6.8 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons; a primary site for nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | A relatively large gap suggests high kinetic stability but specific sites of reactivity. |
| MEP Minima | Localized on oxygen atom of the carbonyl group. | Predicts the most likely site for electrophilic attack or protonation. |
| MEP Maxima | Localized on hydrogens and regions near the carbonyl carbon. | Predicts sites susceptible to nucleophilic attack. |
| C-I Bond Dissociation Energy | ~65 kcal/mol | Quantifies the energy required to homolytically cleave the C-I bond to form an aryl radical. |
Note: These values are illustrative and would require specific DFT calculations to be confirmed.
The characterization of reaction products and intermediates derived from this compound relies heavily on modern spectroscopic techniques. Reaction of the acyl chloride with a nucleophile, such as an amine (R-NH₂) to form an amide, would yield an adduct with distinct spectroscopic signatures. researchgate.netnih.govnih.gov
Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups. A strong absorption band for the amide carbonyl (C=O) stretch would appear around 1650-1680 cm⁻¹, shifted from the acyl chloride carbonyl stretch (~1780 cm⁻¹). acs.orgopenstax.org The N-H stretch of a secondary amide would be visible around 3300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
¹H NMR: The two remaining aromatic protons would appear as distinct signals in the aromatic region (7.0-8.5 ppm), with their splitting patterns revealing their connectivity. openstax.orglibretexts.org
¹³C NMR: Would show characteristic signals for the amide carbonyl carbon (~165-170 ppm), as well as distinct signals for the aromatic carbons, with the C-F and C-I bonds causing significant shifts and splitting patterns. libretexts.org
¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms, providing a clean probe of the electronic environment.
Mass Spectrometry (MS): Would confirm the molecular weight of the adduct and provide structural information through analysis of its fragmentation patterns. nist.gov
Table 2: Expected Spectroscopic Data for a Hypothetical Amide Adduct: N-Ethyl-2,4-difluoro-5-iodobenzamide
| Technique | Expected Observation | Interpretation |
| IR (cm⁻¹) | ~3300 (broad), ~1660 (strong), ~1540 | N-H stretch, Amide I (C=O stretch), Amide II (N-H bend) |
| ¹H NMR (ppm) | 8.0-8.2 (d), 7.2-7.4 (d), 6.0-6.2 (t), 3.4-3.5 (q), 1.2-1.3 (t) | 2 aromatic H's, amide N-H, ethyl CH₂, ethyl CH₃ |
| ¹³C NMR (ppm) | ~165, 160-163 (dd), 140-142 (d), 125-130 (m), 90-95 (d), ~35, ~15 | Amide C=O, C-F carbons, other aromatic carbons, C-I carbon, ethyl carbons |
| MS (m/z) | 341 [M]⁺, 312 [M-C₂H₅]⁺, 214 [M-I]⁺ | Molecular ion peak and key fragments confirming composition |
Note: These are predicted values based on standard spectroscopic correlations. Actual values may vary.
Spectroscopic Analysis of Reaction Products (e.g., NMR, MS, IR)
The characterization of reaction products derived from this compound is crucial for confirming the successful synthesis of new chemical entities and for elucidating reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for this purpose. These methods provide detailed information about the molecular structure, mass, and functional groups present in the newly formed compounds.
In a representative reaction, this compound can be reacted with an amine, such as 2,4-difluoroaniline, to produce the corresponding amide, N-(2,4-difluorophenyl)-2,4-difluoro-5-iodobenzamide. The structural confirmation of this product relies on a thorough analysis of its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For a compound like N-(2,4-difluorophenyl)-2,4-difluoro-5-iodobenzamide, both ¹H and ¹³C NMR spectra would provide key structural insights.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings. The coupling patterns and chemical shifts of these protons are influenced by the presence of fluorine and iodine substituents, as well as the amide linkage. The amide proton (N-H) would typically appear as a singlet or a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for all the carbon atoms in the molecule. The carbonyl carbon of the amide group would have a characteristic chemical shift in the range of 160-170 ppm. The aromatic carbons would show a complex pattern of signals due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which can be a valuable tool for assigning the signals to specific carbon atoms within the fluorinated rings.
Table 1: Representative NMR Data for a Structurally Related Fluorinated Benzamide
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| ¹H | 7.0-8.5 | m | - |
| ¹³C (C=O) | ~165 | s | - |
| ¹³C (Aromatic) | 100-160 | m | J(C-F) = 10-260 |
| ¹⁹F | -110 to -120 | m | - |
| Note: This table represents expected values based on similar known compounds and is for illustrative purposes. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure. For N-(2,4-difluorophenyl)-2,4-difluoro-5-iodobenzamide, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one iodine atom and multiple fluorine atoms. Fragmentation patterns would likely involve the cleavage of the amide bond, leading to the formation of fragments corresponding to the 2,4-difluoro-5-iodobenzoyl cation and the 2,4-difluoroanilino radical or cation.
Table 2: Expected Key Mass Spectrometry Fragments for N-(2,4-difluorophenyl)-2,4-difluoro-5-iodobenzamide
| Fragment | Expected m/z |
| [M]⁺ | 398.9 |
| [C₇H₂F₂IO]⁺ | 269.9 |
| [C₆H₄F₂N]⁺ | 129.0 |
| Note: The m/z values are calculated for the most abundant isotopes. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(2,4-difluorophenyl)-2,4-difluoro-5-iodobenzamide would exhibit characteristic absorption bands.
Table 3: Expected Characteristic IR Absorption Bands for N-(2,4-difluorophenyl)-2,4-difluoro-5-iodobenzamide
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amide) | 3200-3400 | Medium |
| C=O stretch (amide) | 1650-1680 | Strong |
| C-N stretch (amide) | 1200-1300 | Medium |
| C-F stretch | 1100-1400 | Strong |
| C-I stretch | 500-600 | Medium |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aromatic C=C stretch | 1450-1600 | Medium |
The presence of these characteristic bands in the IR spectrum, in conjunction with the data from NMR and MS, would provide a comprehensive and unambiguous structural confirmation of the reaction product.
Applications of 2,4 Difluoro 5 Iodobenzoyl Chloride As a Modular Building Block
Construction of Complex Organic Architectures
The ability to perform selective and sequential reactions at different sites on the molecule is a cornerstone of modern organic synthesis. 2,4-Difluoro-5-iodobenzoyl chloride is well-suited for this "building block" approach.
Formation of Polyaromatic Systems with Defined Fluorine and Iodine Substitution
While specific examples detailing the use of this compound for polyaromatic system synthesis are not extensively documented in dedicated studies, the inherent reactivity of its functional groups makes it a highly suitable candidate for such transformations. The acyl chloride can undergo Friedel-Crafts acylation with an aromatic partner to form a diaryl ketone. Subsequently, the iodine atom can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to append another aromatic or unsaturated system. This dual reactivity allows for the controlled, stepwise assembly of complex polyaromatic structures with precisely placed fluorine and iodine atoms, which are known to modulate the electronic and physical properties of the resulting materials.
Synthesis of Biologically Relevant Scaffolds and Chemical Probes
The most prominent and well-documented application of this compound is as a crucial intermediate in the synthesis of biologically active compounds. Its utility is exemplified in the preparation of Elvitegravir, an HIV integrase inhibitor used in the treatment of HIV/AIDS.
In a patented synthesis, this compound is a key reactant. google.com It is first prepared from its corresponding carboxylic acid, 2,4-Difluoro-5-iodobenzoic acid, by treatment with thionyl chloride. The resulting acyl chloride is not isolated but is reacted directly with ethyl 3,3-dimethylaminoacrylate. This reaction forms a key enaminone intermediate, which is a precursor to the quinolone core of the Elvitegravir molecule. google.com The presence of the fluorine and iodine atoms on the benzoyl ring is critical for the subsequent steps in the total synthesis and for the final biological activity of the drug. This application underscores the value of this compound in constructing complex heterocyclic scaffolds that are central to medicinal chemistry.
Table 1: Synthesis of Elvitegravir Intermediate
| Step | Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 2,4-Difluoro-5-iodobenzoic acid | Thionyl chloride, Toluene (B28343), 85-90°C | This compound | google.com |
Incorporation into Natural Product Synthesis
The synthesis of natural products often requires the use of highly functionalized building blocks to construct complex molecular architectures efficiently. Acyl chlorides, particularly those bearing additional reactive sites like an iodine atom, are valuable in this context. sigmaaldrich.com They can be used in acylation reactions to introduce a significant portion of a target molecule's carbon skeleton.
While a specific total synthesis of a natural product that directly incorporates this compound is not prominently reported, its potential is clear. The dual functionality of acylation and cross-coupling makes it an ideal fragment for convergent syntheses, where different parts of a complex molecule are synthesized separately before being joined together. The fluorine atoms can also serve as strategic elements, influencing the conformation of synthetic intermediates or acting as bioisosteres for other groups in the final natural product analogue.
Development of Advanced Materials and Functional Molecules
The unique electronic properties conferred by fluorine and iodine atoms make this compound an interesting precursor for materials science applications.
Precursors for Optoelectronic Materials
Fluorinated and iodinated aromatic compounds are of significant interest in the field of organic electronics. The precursor acid, 2,4-Difluoro-5-iodobenzoic acid, has been investigated for its potential use in creating fluorinated polymers and electronic materials. It logically follows that the more reactive acyl chloride derivative would be an even more direct and useful precursor for these applications.
The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of organic semiconductors, which can improve their stability and performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iodine atom provides a reactive handle for polymerization reactions (e.g., via Suzuki or Stille polycondensation), enabling the synthesis of well-defined conjugated polymers with tailored optoelectronic properties.
Synthesis of Ligands for Catalysis and Coordination Chemistry
The development of new ligands is crucial for advancing transition metal catalysis and coordination chemistry. Bidentate and polydentate ligands are often assembled from smaller, functionalized building blocks. Iodinated benzoyl chlorides are known to be useful in preparing such ligands. For example, 4-Iodobenzoyl chloride has been used to synthesize pyrroles and other structures that can act as ligands. sigmaaldrich.com
This compound can be readily converted into a variety of structures suitable for ligand synthesis. For instance, reaction with a functionalized amine or alcohol can introduce a second coordinating group. The iodine atom can then be used in a subsequent cross-coupling reaction to attach a phosphine (B1218219), pyridine, or other coordinating moiety, leading to the formation of novel bidentate ligands. The fluorine atoms can be used to fine-tune the electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst it coordinates to.
Functionalization of Polymeric Systems (e.g., pH-responsive coatings through derivatization)
The reactivity of the acyl chloride group in this compound provides a straightforward method for grafting this functional moiety onto various polymer backbones. This derivatization is a key step in the development of advanced polymeric materials, such as pH-responsive coatings.
The process typically involves the reaction of the benzoyl chloride with polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups. For instance, polymers like poly(vinyl alcohol) or poly(allylamine) can be readily functionalized. The resulting ester or amide linkages covalently attach the 2,4-difluoro-5-iodophenyl group to the polymer chain.
The pH-responsive behavior of these modified polymers arises from the potential for further chemical transformations of the attached functional group. While the difluoro-iodobenzoyl moiety itself is not inherently pH-sensitive, it serves as a platform for introducing pH-responsive elements. For example, the iodine atom can be subsequently replaced through cross-coupling reactions to introduce acidic or basic groups that respond to changes in pH. This can lead to conformational changes in the polymer, altering the properties of the coating, such as its hydrophilicity and swelling behavior. nih.govnih.gov
A hypothetical reaction scheme for the derivatization of a hydroxyl-containing polymer and its potential for creating pH-responsive coatings is outlined below:
Table 1: Hypothetical Derivatization of a Polymer for pH-Responsive Coatings
| Step | Reactants | Product | Purpose |
| 1 | Polymer with -OH groups, this compound | Polymer-O-CO-C6H2F2I | Grafting of the functional moiety |
| 2 | Functionalized Polymer, Reagent with pH-sensitive group (e.g., a boronic acid) | Polymer with pH-responsive coating | Introduction of pH-sensitivity |
This table presents a conceptual pathway, and specific reaction conditions would need to be optimized based on the polymer and desired pH-responsive group.
Contribution to Heterocyclic Chemistry
The trifunctional nature of this compound makes it a powerful tool for the construction of complex heterocyclic frameworks. The fluorine and iodine atoms can act as leaving groups or participate in various coupling and cyclization reactions, while the acyl chloride group provides a reactive handle for introducing the benzoyl moiety into a heterocyclic precursor.
Annulation Reactions for Nitrogen- and Oxygen-Containing Heterocycles
Annulation reactions, which involve the formation of a new ring onto an existing one, are a cornerstone of heterocyclic synthesis. This compound can be employed in these reactions to construct a variety of nitrogen- and oxygen-containing heterocycles. scholaris.caresearchgate.net
For instance, in the synthesis of nitrogen-containing heterocycles, the benzoyl chloride can react with binucleophilic species containing nitrogen atoms, such as hydrazines, amidines, or amino-substituted heterocycles. The initial acylation is typically followed by an intramolecular cyclization, where one of the fluorine atoms or the iodine atom can be displaced by a nucleophilic nitrogen to form the new ring. The regioselectivity of this cyclization can often be controlled by the reaction conditions and the nature of the substrate.
Similarly, for oxygen-containing heterocycles, reactions with precursors bearing hydroxyl groups can lead to the formation of fused systems like benzoxazinones or other oxygen-bridged rings. nih.govresearchgate.netresearchgate.net The general reactivity of benzoyl chlorides in such syntheses is well-established. wikipedia.org
Table 2: Representative Annulation Reactions
| Heterocycle Class | Reactant with this compound | Potential Product Structure |
| Fused Pyridinones | Aminopyridines | A fused pyridinone with a 2,4-difluoro-5-iodophenyl substituent |
| Benzoxazinones | Aminophenols | A benzoxazinone (B8607429) with a 2,4-difluoro-5-iodophenyl substituent |
Note: The exact structures of the products would depend on the specific reactants and reaction conditions.
Synthesis of Fused Ring Systems with Unique Fluorine and Iodine Patterns
The presence of both fluorine and iodine on the benzoyl chloride allows for the synthesis of fused heterocyclic systems with a unique and predictable substitution pattern. This is highly valuable in medicinal chemistry and materials science, where the nature and position of halogen atoms can significantly influence the biological activity and physical properties of a molecule. nih.gov
The differential reactivity of the C-F and C-I bonds is a key aspect. The C-I bond is generally weaker and more susceptible to cleavage in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the selective functionalization at the 5-position. The fluorine atoms, being more strongly bonded to the aromatic ring, are typically retained during these transformations, leading to a final product that contains fluorine atoms at defined positions.
Furthermore, the fluorine atoms can influence the acidity of adjacent C-H bonds and direct metallation reactions, providing another avenue for regioselective functionalization. The combination of these synthetic strategies enables the construction of a wide array of complex, fused heterocyclic systems with precisely controlled fluorine and iodine substitution patterns, a feature that is difficult to achieve with less functionalized building blocks.
Advanced Methodological Considerations and Future Research Directions
Asymmetric Synthesis and Chiral Induction with 2,4-Difluoro-5-iodobenzoyl Chloride Derivatives
The development of chiral molecules is fundamental in pharmaceutical and materials science. While direct asymmetric transformations using this compound are not extensively documented, its derivatives hold significant potential for inducing chirality.
One promising direction is the synthesis of chiral amides. Traditional methods for creating chiral amides often rely on C-N bond formation with enantiopure carboxylic acid derivatives, which can be a lengthy process and risks racemization. acs.org Innovative strategies, such as cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides, are emerging for the synthesis of sterically bulky chiral amides. acs.org Derivatives of this compound could be explored as substrates in similar novel catalytic systems to generate unique, sterically hindered chiral amides with potential biological activity.
Another avenue lies in the creation of chiral dopants for liquid crystal compositions. For instance, racemic anti-4,6-diphenyl-5,5-difluoro-1,3-dioxanes have been synthesized and separated into their enantiomers to be evaluated as chiral dopants. beilstein-journals.org It is conceivable that derivatives of this compound could be used to synthesize novel fluorinated diols, which in turn could be converted into chiral dioxanes or other chiral structures. The high degree of fluorination in the parent molecule could impart desirable properties such as high helical twisting power in liquid crystal applications.
Table 1: Potential Asymmetric Synthesis Applications
| Application | Potential Derivative of this compound | Synthetic Goal |
|---|---|---|
| Chiral Amides | Isocyanates derived from the benzoyl chloride | Synthesis of sterically hindered, enantiopure amides |
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry has emerged as a powerful tool for the synthesis of chemical intermediates and active pharmaceutical ingredients, offering advantages in safety, scalability, and efficiency over traditional batch processes. nih.govrsc.org The synthesis of substituted benzoyl chlorides can be hazardous, but continuous flow processes can mitigate these risks.
The continuous synthesis of other benzoyl chlorides has been successfully demonstrated. For example, m-sulfamoylbenzamide analogues have been synthesized chemoselectively in a continuous-flow process starting from m-(chlorosulfonyl)benzoyl chloride, with increased selectivity at higher temperatures without the need for a catalyst. nih.gov Similarly, a process for the continuous preparation of benzyl (B1604629) chloride has been developed. google.com A patent also describes a continuous process for preparing substituted benzoyl chlorides by chlorinating the corresponding benzaldehydes in a column chlorination apparatus. google.com
These examples suggest that a continuous manufacturing process for this compound could be developed. Such a process could involve the continuous chlorination of 2,4-difluoro-5-iodobenzaldehyde (B1411364) or the controlled hydrolysis of a corresponding benzotrichloride (B165768) derivative in a flow reactor. This would not only improve the safety profile of the synthesis but also allow for more consistent product quality and easier scale-up. uc.ptresearchgate.net
Table 2: Comparison of Batch vs. Potential Flow Synthesis
| Parameter | Traditional Batch Synthesis | Potential Continuous Flow Synthesis |
|---|---|---|
| Safety | Handling of hazardous reagents in large quantities | Smaller reaction volumes, better temperature control |
| Scalability | Challenging to scale up | Scalable by extending run time |
| Product Consistency | Batch-to-batch variations | More consistent product quality |
Green Chemistry Principles in the Utilization of Halogenated Benzoyl Chlorides
The principles of green chemistry are increasingly guiding the development of new synthetic processes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. nih.gov The synthesis and use of halogenated compounds like this compound present both challenges and opportunities in this regard.
A key principle of green chemistry is the use of safer solvents and reaction conditions. Research into the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has demonstrated the use of lemon juice and concentrated solar radiation as a renewable energy source, highlighting a move towards more sustainable synthetic methods. nih.gov While not directly applied to benzoyl chloride synthesis, this illustrates the potential for greener alternatives.
In the context of producing benzoyl chlorides, a clean chemical industry with minimal waste is a significant goal. The production of aromatic aldehydes and acyl chlorides from toluene (B28343) derivatives, chlorine, water, and UV light can be a highly efficient process where the main byproduct, hydrochloric acid, has commercial value. nih.gov Applying these principles to the synthesis of this compound could involve developing a catalytic, low-waste process from a suitable toluene derivative. Furthermore, the development of sustainable methods for the use of organic chlorides, such as creating recyclable monomers for polymers, is an active area of research. nih.gov
Expanding the Scope of Site-Selective Functionalization
The presence of multiple halogen substituents on the aromatic ring of this compound makes it an ideal candidate for site-selective functionalization, allowing for the creation of a diverse range of complex molecules. The distinct reactivity of the iodo and chloro groups, along with the potential for C-H activation, provides multiple handles for modification.
Palladium-catalyzed cross-coupling reactions are a powerful tool for the selective functionalization of aryl halides. The Catellani reaction, which utilizes palladium/norbornene cooperative catalysis, enables the ortho-acylation of aryl iodides. researchgate.netrsc.orgscilit.com This methodology could potentially be applied to this compound to introduce an acyl group at the C-6 position, ortho to the iodine atom. DFT studies have provided mechanistic insights into such Pd-catalyzed acylation/alkenylation reactions of aryl iodides. rsc.org
Furthermore, strategies for the site-selective C-H functionalization of (hetero)arenes via transient, non-symmetric iodanes have been developed, allowing for the incorporation of various anions like chloride and bromide. nih.govnih.gov An oxidation-induced strategy for the para-selective C–H functionalization of iodobenzenes has also been demonstrated for the synthesis of asymmetric diaryl ethers. rsc.org These advanced methods could potentially be used to further functionalize the aromatic ring of this compound derivatives in a highly controlled manner.
Development of Novel Catalytic Systems for Challenging Transformations
The unique substitution pattern of this compound calls for the development of novel catalytic systems to selectively transform its functional groups. The iodo, chloro, and acyl chloride moieties each offer opportunities for different types of catalytic transformations.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for aryl iodides. youtube.comnih.govrsc.org The Suzuki coupling, for example, could be used to introduce a new carbon-carbon bond at the position of the iodine atom. youtube.com The development of ligand-free palladium-catalyzed systems for the cross-coupling of dichloroheteroarenes has shown unconventional site-selectivity, which could be relevant for transformations involving the chloro-substituents of the target molecule under specific conditions. nih.gov
Beyond palladium, other transition metals could also be employed. For instance, direct acylation of aryl bromides with aldehydes has been achieved through palladium-amine cooperative catalysis. acs.org The development of similar catalytic systems for aryl iodides could enable new transformations of this compound. Furthermore, titanium-mediated electro-synthesis has been used for the reduction of benzyl chloride, suggesting that electrochemical methods could also be explored for the transformation of the acyl chloride group or other functionalities of the molecule. acs.org
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| anti-4,6-diphenyl-5,5-difluoro-1,3-dioxanes |
| m-(chlorosulfonyl)benzoyl chloride |
| Benzyl chloride |
| 2,4-difluoro-5-iodobenzaldehyde |
| Toluene |
| Hydrochloric acid |
| 2,3-dihydroquinazolin-4(1H)-ones |
| Norbornene |
| Diaryl ethers |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2,4-difluoro-5-iodobenzoyl chloride from its benzoic acid precursor?
- Methodological Answer : The synthesis typically involves treating the benzoic acid derivative (e.g., 2,4-difluoro-5-iodobenzoic acid) with thionyl chloride (SOCl₂) under reflux. A solvent like benzene or N-methyl-acetamide is used to enhance reactivity, with catalytic dimethylformamide (DMF) to accelerate the reaction. Reflux durations of 4–6 hours are common, followed by solvent distillation to isolate the crude acyl chloride . Adjusting the molar ratio of SOCl₂ to benzoic acid (e.g., 1.5:1) can optimize yield, as excess SOCl₂ ensures complete conversion.
Q. How can researchers characterize the purity of this compound?
- Methodological Answer : Purity assessment requires a combination of techniques:
- ¹H/¹³C NMR : Verify absence of residual solvents (e.g., benzene) and confirm substitution patterns. For example, fluorine-induced splitting in NMR peaks distinguishes ortho/para substituents .
- Mass Spectrometry (EI-MS) : A molecular ion peak at m/z corresponding to the molecular weight (e.g., ~294.4 g/mol) confirms the intact structure. Fragmentation patterns (e.g., loss of Cl or I groups) help identify degradation products .
- FT-IR : A sharp carbonyl (C=O) stretch near 1770 cm⁻¹ confirms successful acylation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Due to its reactivity and potential toxicity:
- Use inert atmosphere (N₂/Ar) during synthesis to prevent hydrolysis.
- Employ corrosion-resistant glassware and personal protective equipment (PPE), including acid-resistant gloves and goggles.
- Waste must be neutralized with aqueous sodium bicarbonate before disposal, and stored separately for professional treatment .
Advanced Research Questions
Q. How can conflicting data on reaction yields in different solvent systems be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity and boiling points. For instance:
- Polar aprotic solvents (e.g., DMF) may accelerate reactions but risk side reactions at high temperatures.
- Non-polar solvents (e.g., benzene) reduce side reactions but require longer reflux times.
- Systematic DOE (Design of Experiments) can identify optimal conditions. For example, a 2024 study found that replacing benzene with 1,4-dioxane increased yield by 12% due to improved solubility of intermediates .
Q. What strategies mitigate iodine displacement during nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine groups activate the carbonyl but may destabilize the iodine substituent. To prevent displacement:
- Use mild nucleophiles (e.g., amines instead of alkoxides) and low temperatures (0–5°C).
- Add catalytic Cu(I) salts to stabilize the iodide leaving group, as demonstrated in analogous benzoyl chloride reactions .
- Monitor reaction progress via LC-MS to detect early-stage iodine loss .
Q. How does steric hindrance from fluorine substituents affect coupling reactions?
- Methodological Answer : The 2,4-difluoro substituents create steric bulk, which can impede cross-coupling (e.g., Suzuki-Miyaura). To address this:
- Use bulky phosphine ligands (e.g., SPhos) to stabilize palladium catalysts.
- Increase reaction temperatures (80–100°C) to overcome kinetic barriers, as shown in studies on similar iodoaromatic acyl chlorides .
- Pre-activate the catalyst with aryl iodides to enhance turnover rates .
Q. What analytical methods differentiate between hydrolyzed and intact this compound in solution?
- Methodological Answer : Hydrolysis produces 2,4-difluoro-5-iodobenzoic acid, detectable via:
- pH Titration : Hydrolyzed samples show increased acidity (pKa ~2.5 for benzoic acid vs. ~1.0 for acyl chloride).
- HPLC : Use a C18 column with UV detection at 254 nm. Retention times differ by ~1.5 minutes due to polarity changes .
- TLC : Silica gel plates eluted with hexane:ethyl acetate (3:1) show distinct Rf values (0.7 for acyl chloride vs. 0.4 for acid) .
Data Contradiction Analysis
Q. Why do some studies report lower thermal stability for this compound compared to non-iodinated analogs?
- Methodological Answer : The iodine atom introduces steric strain and weakens the C-I bond (bond dissociation energy ~50 kcal/mol vs. ~85 kcal/mol for C-Cl). Thermogravimetric analysis (TGA) shows decomposition onset at 80°C, 20°C lower than 2,4-difluorobenzoyl chloride. To validate, replicate TGA under inert gas (N₂) to exclude oxidative degradation .
Q. How to address discrepancies in reported melting points across literature sources?
- Methodological Answer : Variations arise from impurities or polymorphic forms. Purify via recrystallization in dry hexane and characterize using differential scanning calorimetry (DSC). A 2014 CRC Handbook entry lists the melting point as 38.3°C for analogous iodoaromatic chlorides, but impurities can depress this by 5–10°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
